Migrastatin, also known as (+)-migrastatin, is a naturally occurring 14-membered macrolide that contains a glutarimide side chain. It was first isolated from the culture broth of Streptomyces sp. MK929-43F1. [, ] Migrastatin belongs to a family of glutarimide-containing polyketides that includes iso-migrastatin, dorrigocin A and B, lactimidomycin, and NK30424. [, , , , ] These compounds have gained significant attention due to their potent cytotoxic activities against human cancer cell lines and, particularly in the case of migrastatin, strong inhibition of tumor cell migration. [, , ] Migrastatin's role in scientific research is primarily focused on its potential as a lead compound for the development of anti-metastatic agents for human cancers. [, , , ]
The first asymmetric total synthesis of (+)-migrastatin was achieved in 2005. [, ] The synthesis involved several key steps, including a Lewis acid-catalyzed diene aldehyde condensation to establish the three contiguous stereocenters and the trisubstituted (Z)-alkene of migrastatin. [, ] An anti-selective aldol reaction followed by a Horner-Wadsworth-Emmons olefination was used to construct the remaining two stereocenters and incorporate the glutarimide-containing side chain. [, ] Finally, a highly (E)-selective ring-closing metathesis was employed to assemble the macrocycle. [, ]
Since then, various synthetic approaches have been developed to access migrastatin and its analogues. These approaches often utilize D-glucal as a starting material and exploit various reactions, including cross metathesis, allylic rearrangement, and ring-closing metathesis. [, , , , , ]
Migrastatin can undergo a thermal [, ]-sigmatropic rearrangement under neat heating conditions to yield its 12-membered macrolide isomer, iso-migrastatin. [] This rearrangement involves a concerted ring expansion and occurs regio- and enantiospecifically. [] Furthermore, iso-migrastatin can be converted into migrastatin, dorrigocin A, 13-epi-dorrigocin A, and dorrigocin B through a water-mediated rearrangement. [] This rearrangement is highly regio- and stereospecific and is proposed to involve a series of ring-opening and ring-closing steps. []
Migrastatin and its analogues have been shown to inhibit tumor cell migration and invasion by interfering with actin cytoskeleton remodeling. [, , ] Specifically, these compounds have been shown to inhibit the activity of fascin, an actin-bundling protein that plays a crucial role in the formation of filopodia, which are essential for cell motility. [, , ] Inhibition of fascin by migrastatin analogues disrupts actin filament bundling, leading to decreased formation of filopodia protrusions and stress fibers, and ultimately inhibiting cell migration and invasion. [, ]
Migrastatin and its analogues have also been shown to inhibit Rac activation, a key regulator of actin cytoskeleton dynamics. [] Rac activation is required for lamellipodia formation, another crucial structure for cell motility. By inhibiting Rac activation, migrastatin analogues further contribute to the inhibition of cell migration.
Moreover, migrastatin analogues have been shown to affect E-cadherin dynamics. [] E-cadherin is a cell-cell adhesion molecule that plays a critical role in maintaining epithelial tissue integrity. Migrastatin analogues have been found to inhibit E-cadherin dynamics in a manner consistent with increased cell adhesion and reduced invasive potential. This finding suggests that migrastatin analogues may interfere with the epithelial-mesenchymal transition (EMT), a process by which epithelial cells lose their adhesion properties and acquire migratory and invasive capabilities, which is often associated with tumor metastasis.
Migrastatin is a white powder with a melting point of 54-55°C. [] It is readily soluble in methanol, acetone, ethyl acetate, chloroform, and DMSO, but practically insoluble in water and hexane. [] The UV spectrum of migrastatin shows end absorption. [] It gives a positive color reaction with molybdophosphoric acid-sulfuric acid and 2,4-dinitrophenylhydrazine but a negative reaction with ninhydrin and Rydon-Smith. []
Migrastatin's primary application in scientific research is as a lead compound for the development of anti-metastatic agents for human cancers. [, , , ] Its potent inhibitory activity against tumor cell migration has garnered significant attention, and numerous studies have focused on understanding its mechanism of action and developing more potent and specific analogues. [, , , , , , , , ]
Migrastatin and its analogues have shown promising results in in vitro and in vivo studies. [, , ] For example, synthetic migrastatin analogues have been shown to significantly inhibit lung metastasis of highly metastatic mammary carcinoma cells in a murine breast tumor model. [] These analogues also inhibited the migration of human metastatic breast cancer cells, prostate cancer cells, and colon cancer cells, but not normal mammary gland epithelial cells, fibroblasts, and leukocytes, suggesting a certain degree of specificity towards cancer cells. []
Other migrastatin analogues have been shown to block overall metastasis in lung cancer and colorectal carcinoma xenograft models, further demonstrating their potential as anti-metastatic agents. [] These analogues selectively inhibited tumor cell migration in vitro and in vivo but did not inhibit tumor proliferation at the primary site of tumor injection or at the metastatic site if tumor metastases occurred prior to drug treatment, highlighting their specific activity against tumor cell migration and invasion.
Furthermore, the use of migrastatin analogues as chemical probes has allowed researchers to investigate the role of fascin and other actin cytoskeletal proteins in tumor metastasis. [] By elucidating the molecular mechanisms underlying migrastatin's antimetastatic effects, these studies have opened new avenues for developing novel therapeutic strategies for cancer treatment.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: